2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol
Overview
Description
The compound “2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol” has a CAS number of 1311315-03-3 . It has a molecular weight of 275.73 and a molecular formula of C12H18ClNO4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H18ClNO4/c1-17-11-8-12(18-2)10(7-9(11)13)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I have access to .Scientific Research Applications
Synthesis and Characterization
Research in the field often focuses on the synthesis and structural characterization of novel compounds. For example, studies have reported on the synthesis techniques, such as the implementation of the Delépine reaction, and analytical methods including nuclear magnetic resonance spectroscopy, chromatography, and X-ray crystallography for compound identification and purity assessment (Power et al., 2015).
Neuropharmacological Research
Analogous compounds have been investigated for their interactions with neurotransmitter receptors, particularly serotonin receptors, which can elucidate their potential psychoactive effects (Elmore et al., 2018). Such research contributes to understanding the pharmacodynamics and potential therapeutic or adverse effects of these compounds.
Antimicrobial Research
Some studies have also explored the antimicrobial properties of phenethylamine derivatives, assessing their effectiveness against various bacterial and fungal strains. This line of research indicates potential applications in developing new antimicrobial agents (Kumar et al., 2022).
It's important to note that the specific applications and research findings related to the compound may differ and would require direct studies on this compound to fully understand its properties and potential uses in scientific research.
- Synthesis and identification techniques: Power et al., 2015.
- Neuropharmacology of similar compounds: Elmore et al., 2018.
- Antimicrobial activity studies: Kumar et al., 2022.
Safety and Hazards
Properties
IUPAC Name |
2-[5-chloro-N-(2-hydroxyethyl)-2,4-dimethoxyanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4/c1-17-11-8-12(18-2)10(7-9(11)13)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFLZRVWWICSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N(CCO)CCO)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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